Cas no 2485-62-3 (methyl (2R)-2-amino-3-sulfanylpropanoate)

Methyl (2R)-2-amino-3-sulfanylpropanoate is a chiral ester derivative of cysteine, featuring a thiol (-SH) group and an amino (-NH₂) functionality. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and peptide modification. The methyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions. The thiol moiety allows for selective disulfide bond formation or metal coordination, while the amino group enables further derivatization. This compound is particularly useful in pharmaceutical intermediates, bioconjugation, and catalyst design. Its stability under controlled conditions and reactivity profile make it a versatile building block for synthetic and medicinal chemistry applications.
methyl (2R)-2-amino-3-sulfanylpropanoate structure
2485-62-3 structure
Product Name:methyl (2R)-2-amino-3-sulfanylpropanoate
CAS No:2485-62-3
MF:C4H9NO2S
MW:135.18475985527
MDL:MFCD00137423
CID:255949
PubChem ID:29145
Update Time:2025-10-28

methyl (2R)-2-amino-3-sulfanylpropanoate Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, methylester
    • Methyl cysteinate hydrochloride
    • Methyl L-cysteinate
    • 2-aminobutyric acid methyl ester hydrochloride
    • DL-2-aminobutyric acid methyl ester hydrochloride
    • DL-2-AMINO-N-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE
    • H-L-Cys-OMe
    • methyl (2RS)-2-aminobutyrate hydrochloride
    • Methyl 2-aminobutanoate hydrochloride
    • Methyl D-homoalaninate hydrochloride
    • methyl L-2-aminobutanoate hydrochloride
    • methyl L-acosaminide
    • methyl (2R)-2-amino-3-sulfanylpropanoate
    • NCGC00166005-01
    • UNII-RQ6L463N3B
    • SCHEMBL94255
    • Mecisteina
    • H-Cys-OMe
    • Mecysteine [INN:BAN]
    • EINECS 219-625-7
    • O-METHYLCYSTEINE
    • Methyl ester of cysteine
    • Methyl 2-amino-3-sulfanylpropanoate #
    • BDBM79407
    • RQ6L463N3B
    • mecysteine
    • Cysteine, methyl ester, L-
    • NCGC00166005-02
    • Methyl Cysteine
    • l-cycteine methyl ester
    • D08164
    • Mecysteinum [INN-Latin]
    • Mecysteine (INN)
    • MECYSTEINE [WHO-DD]
    • Mecysteine [INN]
    • methyl(2R)-2-amino-3-sulfanylpropanoate
    • Methyl 2-amino-3-mercaptopropionate
    • AKOS025312501
    • Cysteine methyl ester
    • Methyl (R)-cysteinate
    • CHEMBL1231844
    • cid_2733208
    • NS00081906
    • (2R)-2-amino-3-mercaptopropanoic acid methyl ester;hydrochloride
    • methyl (2R)-2-amino-3-sulfanyl-propanoate
    • DTXSID8048365
    • Acthiol J
    • EN300-194214
    • L-CYSTEINE METHYL ESTER
    • SR-01000695426-3
    • Mecisteina [INN-Spanish]
    • methyl (2R)-2-azanyl-3-sulfanyl-propanoate;hydrochloride
    • methyl cysteinate
    • MECYSTEINE [MI]
    • SR-01000695426
    • Q27120429
    • (2R)-2-amino-3-mercapto-propionic acid methyl ester;hydrochloride
    • 2485-62-3
    • Mecysteinum
    • L-Cysteine, methyl ester
    • CHEBI:41531
    • (R)-methyl 2-amino-3-mercaptopropanoate
    • 18598-63-5
    • DB-267096
    • MDL: MFCD00137423
    • Inchi: 1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1
    • InChI Key: MCYHPZGUONZRGO-VKHMYHEASA-N
    • SMILES: SC[C@@H](C(=O)OC)N

Computed Properties

  • Exact Mass: 135.03500
  • Monoisotopic Mass: 135.035399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.5
  • Topological Polar Surface Area: 53.3

Experimental Properties

  • Density: 1.163
  • Boiling Point: 197.2°C at 760 mmHg
  • Flash Point: 73.1°C
  • Refractive Index: 1.492
  • PSA: 91.12000
  • LogP: 0.11680

methyl (2R)-2-amino-3-sulfanylpropanoate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

methyl (2R)-2-amino-3-sulfanylpropanoate Pricemore >>

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methyl (2R)-2-amino-3-sulfanylpropanoate Related Literature

Additional information on methyl (2R)-2-amino-3-sulfanylpropanoate

Methyl (2R)-2-amino-3-sulfanylpropanoate: A Comprehensive Overview

Methyl (2R)-2-amino-3-sulfanylpropanoate, identified by the CAS number 2485-62-3, is a significant compound in the field of organic chemistry, particularly within the realms of pharmaceuticals and biochemistry. This compound has garnered attention due to its unique structural properties and its potential applications in drug development and related fields. Recent advancements in synthetic methodologies and its biological evaluations have further underscored its importance in contemporary research.

The chemical structure of methyl (2R)-2-amino-3-sulfanylpropanoate comprises a central amino group attached to a chiral carbon, which is further connected to a sulfanyl (thioether) group and a methyl ester moiety. This configuration imparts the molecule with distinct stereochemical properties, making it a valuable substrate for enantioselective reactions. The presence of the sulfanyl group also confers unique electronic and steric characteristics, which are pivotal in determining its reactivity and biological activity.

Recent studies have explored the synthesis of methyl (2R)-2-amino-3-sulfanylpropanoate through various routes, including enzymatic catalysis and asymmetric induction techniques. These methods have not only improved the yield and purity of the compound but also facilitated its scalability for industrial applications. For instance, researchers have employed S-adenosylmethionine-dependent enzymes to achieve high enantioselectivity in the synthesis process, paving the way for cost-effective production strategies.

In terms of applications, methyl (2R)-2-amino-3-sulfanylpropanoate has shown promise as an intermediate in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its chiral center allows for precise control over stereochemistry during assembly, which is critical for achieving desired pharmacokinetic profiles. Additionally, the compound has been investigated as a potential precursor for sulfonamide-containing drugs, leveraging its sulfur-containing functionality to enhance bioavailability and target specificity.

Recent research has also delved into the biological activity of methyl (2R)-2-amino-3-sulfanylpropanoate, particularly its role as a modulator of cellular signaling pathways. Studies conducted using advanced molecular modeling techniques have revealed potential interactions with key enzymes involved in inflammation and neurodegenerative diseases. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents targeting chronic inflammatory conditions such as arthritis and neurodegenerative disorders like Alzheimer's disease.

The stereochemical integrity of methyl (2R)-2-amino-3-sulfanylpropanoate plays a crucial role in its biological activity. Researchers have employed chiral resolution techniques to isolate enantiomers and assess their individual contributions to pharmacological effects. Such studies have highlighted the importance of maintaining stereochemical purity during synthesis to ensure consistent therapeutic outcomes.

In conclusion, methyl (2R)-2-amino-3-sulfanylpropanoate stands out as a versatile compound with significant potential in drug discovery and development. Its unique structural features, combined with advancements in synthetic methodologies and biological evaluations, position it as a valuable tool in modern chemical research. As ongoing studies continue to unravel its full spectrum of applications, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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